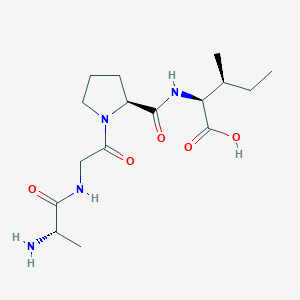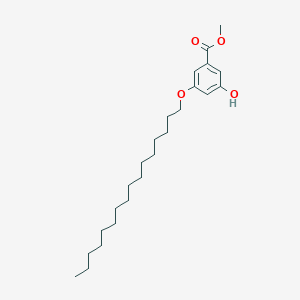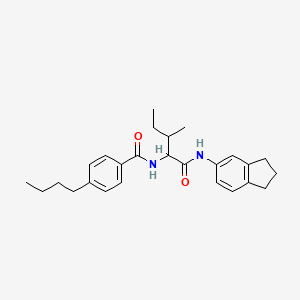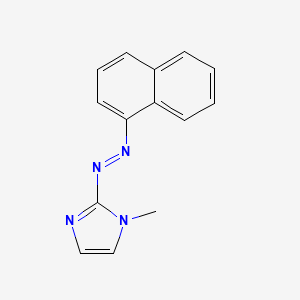![molecular formula C16H13F6N3 B14243327 1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]- CAS No. 248914-72-9](/img/structure/B14243327.png)
1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]- is a complex organic compound characterized by its unique structure, which includes multiple pyrrole rings and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]- typically involves multi-step organic reactions. One common approach is the condensation of pyrrole derivatives with trifluoromethyl ketones under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized pyrrole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-diones, while reduction can produce pyrrolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]- has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins. The pyrrole rings can participate in various binding interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2,5-Bis(1H-pyrrol-2-ylmethyl)-1H-pyrrole: Similar structure but lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
1-(1H-pyrrol-2-yl)ethanone: Contains a single pyrrole ring and an ethanone group, differing significantly in structure and reactivity.
Uniqueness
1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]- is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
248914-72-9 |
|---|---|
分子式 |
C16H13F6N3 |
分子量 |
361.28 g/mol |
IUPAC名 |
2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-1H-pyrrole |
InChI |
InChI=1S/C16H13F6N3/c17-15(18,19)13(9-3-1-7-23-9)11-5-6-12(25-11)14(16(20,21)22)10-4-2-8-24-10/h1-8,13-14,23-25H |
InChIキー |
VFNLGCUNUZKPOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1)C(C2=CC=C(N2)C(C3=CC=CN3)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


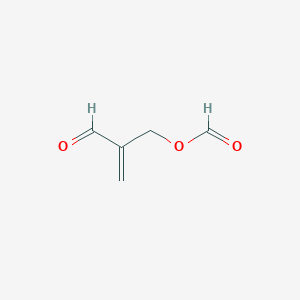
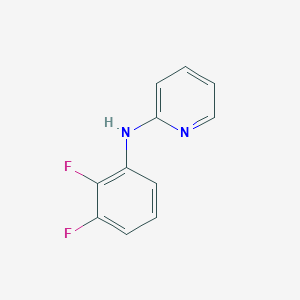
![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)

![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)

![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)

![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)
